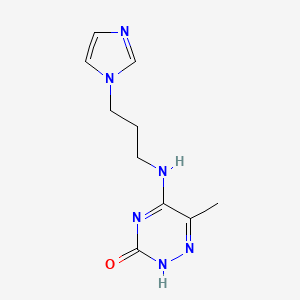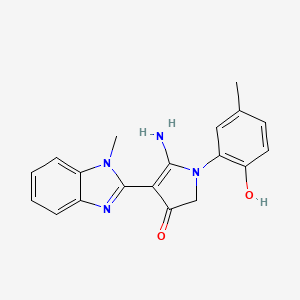
5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a hydroxy group, a methyl group, and a benzimidazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Moiety: The synthesis begins with the formation of the benzimidazole ring. This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Pyrrole Ring: The next step involves the formation of the pyrrole ring. This can be done by reacting the benzimidazole derivative with a suitable α,β-unsaturated carbonyl compound in the presence of a base.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
化学反応の分析
Types of Reactions
5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of 5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The hydroxy and amino groups can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-amino-1-(2-hydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one: Lacks the methyl group on the phenyl ring.
5-amino-1-(2-hydroxy-5-methylphenyl)-4-(benzimidazol-2-yl)-2H-pyrrol-3-one: Lacks the methyl group on the benzimidazole ring.
5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrole: Lacks the carbonyl group on the pyrrole ring.
Uniqueness
The uniqueness of 5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one lies in its specific combination of functional groups and structural features. The presence of both the benzimidazole and pyrrole rings, along with the hydroxy, amino, and methyl groups, provides a unique scaffold for the development of new compounds with diverse biological activities.
特性
IUPAC Name |
5-amino-1-(2-hydroxy-5-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-11-7-8-15(24)14(9-11)23-10-16(25)17(18(23)20)19-21-12-5-3-4-6-13(12)22(19)2/h3-9,24H,10,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEODOBOQLFOCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino]benzonitrile;hydrochloride](/img/structure/B7850987.png)
![4-[[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino]benzamide;hydrochloride](/img/structure/B7850993.png)
![3-[[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B7850997.png)
![4-Chloro-2-[[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B7851010.png)
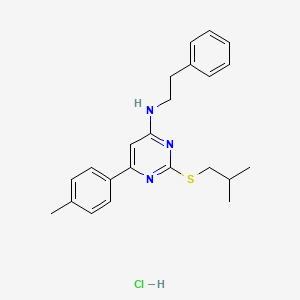

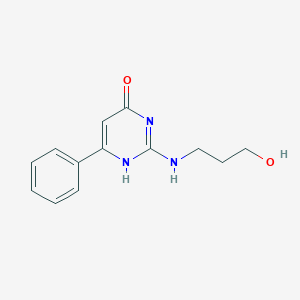
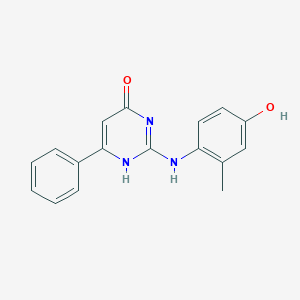
![5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one](/img/structure/B7851055.png)
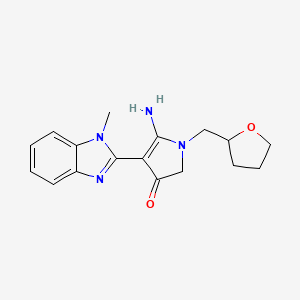
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B7851067.png)

![2-[4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetic acid](/img/structure/B7851089.png)
